molecular formula C16H24N2O2 B3851836 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide

1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide

Cat. No. B3851836
M. Wt: 276.37 g/mol
InChI Key: PBWGHYHRKQKLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2). This molecule has gained attention due to its potential as a cancer therapy, specifically in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mechanism of Action

BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including CLL and AML. 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide selectively binds to the BH3 binding groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, specifically those that overexpress BCL-2. This molecule has also been shown to have minimal effects on normal cells, making it a promising cancer therapy with fewer side effects than traditional chemotherapies.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has several advantages for laboratory experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, its limitations include its high cost and the potential for resistance to develop in cancer cells over time.

Future Directions

For research on 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide include investigating its potential as a combination therapy with other cancer treatments, as well as exploring its use in other types of cancer beyond CLL and AML. Additionally, further studies are needed to better understand the mechanisms of resistance to 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide and to develop strategies to overcome this resistance.

Scientific Research Applications

1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials as a potential cancer therapy. In vitro studies have shown that 1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinecarboxamide selectively targets BCL-2, leading to apoptosis in cancer cells that overexpress this protein. Clinical trials have demonstrated promising results in patients with CLL and AML, leading to its approval by the FDA for the treatment of CLL.

properties

IUPAC Name

1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-8-15(20-3)12(2)7-14(11)10-18-6-4-5-13(9-18)16(17)19/h7-8,13H,4-6,9-10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGHYHRKQKLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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